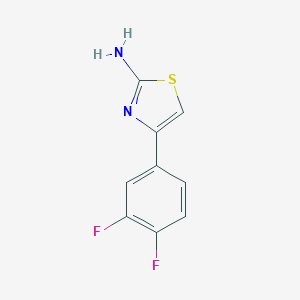

2-Amino-4-(3,4-difluorophenyl)thiazole

Description

Properties

IUPAC Name |

4-(3,4-difluorophenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2N2S/c10-6-2-1-5(3-7(6)11)8-4-14-9(12)13-8/h1-4H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDCSJUJQMRFHEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CSC(=N2)N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80351663 | |

| Record name | 4-(3,4-difluorophenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175135-32-7 | |

| Record name | 4-(3,4-difluorophenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3,4-difluorophenyl)-1,3-thiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-4-(3,4-difluorophenyl)thiazole: Synthesis, Properties, and Therapeutic Potential

This technical guide provides a comprehensive overview of 2-Amino-4-(3,4-difluorophenyl)thiazole (CAS Number: 175135-32-7), a fluorinated heterocyclic compound of significant interest to researchers, scientists, and professionals in the field of drug development. This document delves into its chemical identity, a detailed and validated synthesis protocol, its physicochemical properties, and explores its emerging role as a valuable scaffold in medicinal chemistry, particularly in the development of novel therapeutic agents.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities.[1][2][3] This five-membered ring system containing nitrogen and sulfur atoms is a key component in various approved drugs and clinical candidates. The versatility of the 2-aminothiazole core allows for substitutions at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological effects, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer activities.[3][4] The introduction of fluorine atoms, as seen in this compound, can further enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 175135-32-7 | [5] |

| Molecular Formula | C₉H₆F₂N₂S | [5] |

| Molecular Weight | 212.22 g/mol | [5] |

| Appearance | White to pale brown solid | |

| Melting Point | 121-125 °C | |

| Purity | Typically ≥97% | |

| SMILES | Nc1nc(cs1)-c2ccc(F)c(F)c2 | |

| InChI Key | NDCSJUJQMRFHEX-UHFFFAOYSA-N |

Synthesis of this compound

The most common and efficient method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis.[6][7][8] This reaction involves the condensation of an α-haloketone with a thioamide. In the case of this compound, the key starting materials are 2-bromo-1-(3,4-difluorophenyl)ethanone and thiourea.

Synthesis Workflow Diagram

The following diagram illustrates the two-step synthesis process, starting from the commercially available 1-(3,4-difluorophenyl)ethanone.

References

- 1. 175135-32-7 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. m.youtube.com [m.youtube.com]

- 7. chemhelpasap.com [chemhelpasap.com]

- 8. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Amino-4-(3,4-difluorophenyl)thiazole: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-4-(3,4-difluorophenyl)thiazole, a fluorinated heterocyclic compound of significant interest in medicinal chemistry. The guide details its chemical structure, physicochemical properties, and a robust, step-by-step synthesis protocol based on the Hantzsch thiazole synthesis. Furthermore, it delves into the analytical characterization of the molecule, offering predicted spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) based on established principles and data from analogous structures. The guide also explores the promising biological activities of this compound, particularly its potential as an antimicrobial, antifungal, and anti-inflammatory agent, with a focus on its mechanism of action. Safety considerations and a comprehensive list of references are included to provide a complete resource for researchers in the field.

Introduction

The 2-aminothiazole scaffold is a privileged structure in drug discovery, forming the core of numerous clinically approved drugs.[1][2] Its versatile biological activity, which includes antimicrobial, anti-inflammatory, anticancer, and antiviral properties, has made it a focal point for medicinal chemists.[3][4] The introduction of fluorine atoms into drug candidates can significantly enhance their metabolic stability, bioavailability, and binding affinity. The 3,4-difluorophenyl moiety, in particular, is a common substituent in modern pharmaceuticals, valued for its ability to modulate electronic properties and improve pharmacokinetic profiles.

This compound combines these two key pharmacophores, making it a highly attractive building block for the development of novel therapeutic agents. This guide aims to provide a detailed technical resource for researchers working with or considering this compound for their drug discovery programs.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a central thiazole ring, with an amino group at the 2-position and a 3,4-difluorophenyl group at the 4-position.

Diagram: Chemical Structure of this compound

References

- 1. researchgate.net [researchgate.net]

- 2. 175135-32-7 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 3. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of 2-Amino-4-(3,4-difluorophenyl)thiazole

Abstract: This whitepaper provides an in-depth technical guide for the synthesis of 2-Amino-4-(3,4-difluorophenyl)thiazole, a key heterocyclic scaffold in modern medicinal chemistry. The 2-aminothiazole core is a recognized pharmacophore present in numerous approved drugs, and its derivatives are widely explored for a range of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3][4] This guide focuses on the venerable yet highly efficient Hantzsch thiazole synthesis, detailing the reaction mechanism, providing validated step-by-step experimental protocols, and offering insights into process optimization and characterization. The intended audience includes researchers, chemists, and professionals involved in pharmaceutical research and drug development.

Introduction: The Significance of 2-Aminothiazoles

The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms.[5] When substituted with an amino group at the C-2 position, it forms the 2-aminothiazole (2-AT) scaffold, a structure of profound importance in medicinal chemistry.[1][2] The unique electronic properties and hydrogen bonding capabilities of the 2-AT moiety allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets.[3] Marketed drugs such as the antibiotic Cefdinir and the anti-inflammatory Meloxicam feature this core structure, highlighting its clinical relevance.[2][6]

The target molecule, this compound, incorporates a difluorinated phenyl ring. The inclusion of fluorine atoms is a common strategy in drug design to modulate metabolic stability, lipophilicity, and binding affinity. This makes the target compound a valuable building block for creating new chemical entities with potentially enhanced pharmacological profiles.

Retrosynthetic Analysis and Synthesis Strategy

The most direct and widely adopted method for constructing the 2-amino-4-arylthiazole core is the Hantzsch Thiazole Synthesis .[5][7][8] This classical reaction, first described in 1887, involves the cyclocondensation of an α-haloketone with a thioamide.[7] For the synthesis of the title compound, this translates to a two-step process:

-

α-Bromination: An appropriate acetophenone is halogenated at the α-carbon to generate the key α-haloketone intermediate.

-

Cyclocondensation: The resulting α-haloketone is reacted with thiourea to form the final 2-aminothiazole ring.

This approach is favored for its reliability, use of readily available starting materials, and generally high yields.[8][9]

Experimental Section: A Two-Step Synthesis Pathway

This section provides a detailed, field-proven protocol for the synthesis of this compound.

Step 1: Synthesis of 2-Bromo-1-(3,4-difluorophenyl)ethan-1-one (α-Haloketone Intermediate)

The initial step involves the selective bromination of 3',4'-difluoroacetophenone at the α-position. Copper(II) bromide is an effective and often preferred brominating agent for this transformation as it is less hazardous than elemental bromine and provides good yields.[10]

Reaction Scheme: 3',4'-Difluoroacetophenone reacts with Copper(II) Bromide to yield 2-Bromo-1-(3,4-difluorophenyl)ethan-1-one.

Experimental Protocol:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3',4'-difluoroacetophenone (1.0 eq) and ethyl acetate to create a solution.

-

Add Copper(II) bromide (CuBr₂) (2.1 eq) to the solution.

-

Heat the mixture to reflux (approximately 65-70 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[11]

-

After completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the copper(I) bromide byproduct and any unreacted CuBr₂.

-

Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any acidic impurities.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 2-Bromo-1-(3,4-difluorophenyl)ethan-1-one as a solid.

Causality and Insights:

-

Solvent Choice: Ethyl acetate is a common solvent for this reaction. Chloroform can also be used.[11]

-

Reagent Stoichiometry: A slight excess of CuBr₂ is used to ensure complete conversion of the starting ketone.

-

Workup: The aqueous wash is crucial for removing inorganic salts and byproducts, simplifying purification.

Step 2: Synthesis of this compound (Hantzsch Cyclocondensation)

This final step is the hallmark Hantzsch synthesis, where the α-bromoketone intermediate undergoes a cyclocondensation reaction with thiourea.[12]

Reaction Scheme: 2-Bromo-1-(3,4-difluorophenyl)ethan-1-one reacts with Thiourea to form this compound hydrobromide, which is then neutralized to give the final product.

Experimental Protocol:

-

In a round-bottom flask fitted with a reflux condenser, dissolve the 2-Bromo-1-(3,4-difluorophenyl)ethan-1-one (1.0 eq) from Step 1 in ethanol.

-

Add thiourea (1.2-1.5 eq) to the solution.

-

Heat the reaction mixture to reflux (approximately 78 °C) and stir for 2-3 hours.[11] Monitor the reaction by TLC until the starting bromoketone is consumed.

-

Upon completion, cool the mixture to room temperature. The product, this compound hydrobromide, may precipitate from the solution.

-

Pour the reaction mixture into a beaker containing cold water or an ice-water mixture.

-

Neutralize the mixture by slowly adding a base, such as a 5-10% aqueous solution of sodium carbonate or ammonium hydroxide, until the pH is approximately 8-9.[9]

-

Stir the mixture until precipitation of the free base is complete.

-

Collect the solid product by vacuum filtration through a Büchner funnel.

-

Wash the filter cake thoroughly with water to remove any inorganic salts.

-

Dry the collected solid in a vacuum oven. The product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

Causality and Insights:

-

Solvent: Ethanol is an ideal solvent as it readily dissolves the reactants and is easy to remove. Methanol is also a suitable alternative.[9]

-

Neutralization: The initial product of the cyclization is the hydrobromide salt of the aminothiazole. Neutralization with a base is essential to deprotonate the amine and isolate the final, neutral product, which is typically less soluble in water and precipitates out.[9]

Reaction Mechanism and Visualization

The Hantzsch synthesis proceeds through a well-established mechanism involving nucleophilic attack, intramolecular cyclization, and dehydration.

-

Nucleophilic Attack: The sulfur atom of thiourea, being a potent nucleophile, attacks the α-carbon of the bromoketone in an Sₙ2 reaction, displacing the bromide ion.

-

Intramolecular Cyclization: One of the nitrogen atoms of the intermediate then performs a nucleophilic attack on the electrophilic carbonyl carbon, forming a five-membered ring.

-

Dehydration: The resulting cyclic intermediate, a thiazoline derivative, readily undergoes dehydration (loss of a water molecule) under the acidic reaction conditions to form the stable, aromatic thiazole ring.

Synthesis Workflow Diagram

References

- 1. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. daneshyari.com [daneshyari.com]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. researchgate.net [researchgate.net]

- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 6. scispace.com [scispace.com]

- 7. synarchive.com [synarchive.com]

- 8. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemhelpasap.com [chemhelpasap.com]

- 10. 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone synthesis - chemicalbook [chemicalbook.com]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Trajectory of 2-Amino-4-(3,4-difluorophenyl)thiazole: A Technical Guide to Mechanistic Elucidation

Abstract

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This guide provides a comprehensive technical framework for investigating the mechanism of action of a specific, yet under-characterized, member of this family: 2-Amino-4-(3,4-difluorophenyl)thiazole. Drawing upon the established pharmacology of the 2-aminothiazole scaffold, we will explore the most probable molecular targets and outline a rigorous, multi-faceted experimental strategy to elucidate its precise biological function. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel small molecules.

The 2-Aminothiazole Scaffold: A Privileged Pharmacophore

The 2-aminothiazole core is a recurring motif in a diverse array of therapeutic agents, demonstrating a remarkable capacity to interact with a wide range of biological targets.[3][4] This has led to its successful incorporation into drugs with anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][5][6][7] Notably, several clinically approved and investigational drugs feature this scaffold. For instance, Dasatinib, a potent anticancer agent, is a multi-targeted kinase inhibitor built around a 2-aminothiazole core.[5][6] Similarly, Alpelisib, a PI3K inhibitor, and various cyclin-dependent kinase (CDK) inhibitors also incorporate this versatile heterocycle.[5][6][8] The established success of this scaffold strongly suggests that novel derivatives, such as this compound, are likely to exhibit significant biological activity, with a high probability of targeting protein kinases.

Primary Hypothesis: Kinase Inhibition

Given the extensive precedent in the literature, the most probable mechanism of action for this compound is the inhibition of one or more protein kinases.[5][6][8] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The following sections detail a systematic approach to investigate this primary hypothesis.

Initial Assessment: Broad Kinase Panel Screening

The initial step is to ascertain whether the compound exhibits kinase inhibitory activity and to identify potential targets. A broad-spectrum kinase panel assay is the most efficient method for this purpose.

Experimental Protocol: In Vitro Kinase Panel Screening

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent, typically DMSO.[9]

-

Assay Format Selection: A variety of assay formats are available, including radiometric assays (e.g., [³³P]-ATP incorporation), fluorescence-based assays (e.g., mobility shift assays), and luminescence-based assays.[10][11] The choice of format will depend on the specific kinases being tested and the available instrumentation.

-

Kinase Panel: Screen the compound against a large, diverse panel of recombinant human kinases at a fixed concentration (e.g., 1 or 10 µM).

-

Data Analysis: Calculate the percentage of inhibition for each kinase relative to a vehicle control.

-

Hit Identification: Identify "hits" as kinases that are inhibited by a significant threshold (e.g., >50% inhibition).

Data Presentation: Kinase Inhibition Profile

| Kinase Target | % Inhibition at 1 µM | % Inhibition at 10 µM |

| Kinase A | 85% | 98% |

| Kinase B | 12% | 25% |

| Kinase C | 92% | 99% |

| ... | ... | ... |

Logical Workflow: Kinase Inhibitor Identification

Caption: Workflow for identifying and validating a kinase inhibitor.

Potency and Selectivity Determination

Following the identification of initial hits, the next step is to quantify the compound's potency (IC50) and selectivity.

Experimental Protocol: IC50 Determination

-

Dose-Response: Prepare serial dilutions of the compound.

-

Kinase Assay: Perform the kinase assay for each identified "hit" kinase with the range of compound concentrations.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10]

Cellular Target Engagement and Pathway Analysis

Biochemical activity must be validated in a cellular context to confirm that the compound can enter cells and engage its target.

Experimental Protocol: Western Blotting for Phospho-Substrate Levels

-

Cell Line Selection: Choose a cell line where the target kinase is known to be active.

-

Compound Treatment: Treat the cells with varying concentrations of the compound for a defined period.

-

Cell Lysis: Lyse the cells to extract proteins.

-

Western Blotting: Perform a Western blot using antibodies specific for the phosphorylated form of a known downstream substrate of the target kinase. A total protein antibody for the substrate should be used as a loading control.[9]

-

Data Analysis: Quantify the band intensities to determine the reduction in substrate phosphorylation.

Logical Workflow: Cellular Target Validation

Caption: Cellular validation of kinase inhibitor activity.

Secondary Hypotheses: Exploring Broader Biological Activity

While kinase inhibition is the most probable mechanism, the diverse pharmacology of the 2-aminothiazole scaffold warrants the investigation of other potential targets.[3]

G-Protein Coupled Receptor (GPCR) Modulation

GPCRs are a large family of transmembrane receptors involved in a vast array of physiological processes.

Experimental Protocol: GPCR Screening Assays

-

Assay Selection: A variety of assays can be used to screen for GPCR activity, including:

-

Second Messenger Assays: Measure changes in intracellular cAMP or Ca²⁺ levels.[12]

-

β-Arrestin Recruitment Assays: Detect the interaction between the GPCR and β-arrestin upon activation, often using technologies like BRET or FRET.[13][14]

-

GTPγS Binding Assays: Measure the activation of G-proteins by quantifying the binding of a non-hydrolyzable GTP analog.[13][15]

-

-

Screening: Screen the compound against a panel of GPCRs to identify any agonist, antagonist, or allosteric modulator activity.[16]

Ion Channel Modulation

Ion channels are critical for neuronal signaling, muscle contraction, and other physiological functions.[17]

Experimental Protocol: Electrophysiology

-

Technique: Patch-clamp electrophysiology is the gold standard for studying ion channel activity.[17][18] This technique allows for the direct measurement of ionic currents through channels in real-time.[19][20]

-

Cell System: Use cell lines heterologously expressing the ion channel of interest or primary cells endogenously expressing the channel.

-

Compound Application: Apply the compound to the cells while recording ionic currents to determine if it acts as a blocker, opener, or modulator of the channel.

Logical Workflow: Ion Channel Modulation Assessment

Caption: Electrophysiological assessment of ion channel modulation.

Inhibition of Protein Aggregation

Protein aggregation is implicated in a number of neurodegenerative diseases.[21]

Experimental Protocol: Protein Aggregation Assays

-

Protein System: Select a protein known to aggregate, such as amyloid-beta or tau.

-

Aggregation Induction: Induce aggregation in vitro (e.g., by incubation at 37°C with agitation).

-

Compound Treatment: Perform the aggregation assay in the presence and absence of this compound.

-

Detection Method: Monitor aggregation using techniques such as:

-

Thioflavin T (ThT) Fluorescence: ThT binds to amyloid fibrils, resulting in a measurable increase in fluorescence.

-

Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution.[22]

-

Size Exclusion Chromatography (SEC): SEC separates proteins based on size, allowing for the quantification of monomers and aggregates.[23]

-

Conclusion and Future Directions

This guide outlines a comprehensive and logical workflow for elucidating the mechanism of action of this compound. The strong precedent for 2-aminothiazole derivatives as kinase inhibitors positions this as the primary and most promising avenue of investigation. However, the inherent promiscuity of this scaffold necessitates a broader screening approach to rule out other potential mechanisms of action. The systematic application of the described experimental protocols will provide a robust and detailed understanding of the compound's biological activity, paving the way for its potential development as a novel therapeutic agent. Subsequent studies should focus on structure-activity relationship (SAR) analysis to optimize potency and selectivity, as well as in vivo studies to assess efficacy and pharmacokinetic properties.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. reactionbiology.com [reactionbiology.com]

- 11. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.physiology.org [journals.physiology.org]

- 13. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Electrophysiological Approaches for the Study of Ion Channel Function - PMC [pmc.ncbi.nlm.nih.gov]

- 18. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 19. Research Methods in Ion Channel Biology | Basicmedical Key [basicmedicalkey.com]

- 20. m.youtube.com [m.youtube.com]

- 21. biorxiv.org [biorxiv.org]

- 22. Measuring Protein Aggregation and Stability Using High-Throughput Biophysical Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Strategies for the Assessment of Protein Aggregates in Pharmaceutical Biotech Product Development - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity Screening of 2-Amino-4-(3,4-difluorophenyl)thiazole

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities. This guide provides an in-depth technical framework for the comprehensive biological activity screening of a specific derivative, 2-Amino-4-(3,4-difluorophenyl)thiazole . Drawing upon the well-established precedent of related compounds, this document outlines a strategic, multi-tiered screening cascade designed to elucidate the compound's potential as an anticancer agent, with a primary focus on protein kinase inhibition. We will detail the rationale behind experimental choices, provide step-by-step protocols for key assays, and offer insights into data interpretation, thereby creating a self-validating system for the rigorous evaluation of this promising molecule.

Introduction: The Rationale for Screening this compound

The 2-aminothiazole moiety is a privileged scaffold in drug discovery, forming the core of numerous compounds with demonstrated anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1] The substitution of a difluorophenyl group at the 4-position is of particular interest. The fluorine atoms can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins through favorable electrostatic interactions.

Patents and scientific literature strongly indicate that aminothiazole derivatives are potent inhibitors of protein kinases, enzymes that play a critical role in cell signaling and proliferation.[2][3] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. Therefore, a logical and promising starting point for the biological evaluation of "this compound" is to investigate its potential as a protein kinase inhibitor with anticancer activity.

This guide proposes a hierarchical screening strategy, beginning with broad cellular assays to assess general cytotoxicity and antiproliferative effects, followed by more specific biochemical assays to identify and characterize direct interactions with a panel of relevant protein kinases.

A Tiered Approach to Biological Activity Screening

A tiered or cascaded screening approach is an efficient and cost-effective strategy for small molecule evaluation. It allows for the rapid identification of promising compounds in broad, high-throughput assays, followed by more detailed and resource-intensive characterization of the most active "hits."

References

A Technical Guide to Unveiling the Therapeutic Targets of 2-Amino-4-(3,4-difluorophenyl)thiazole

For Research, Scientific, and Drug Development Professionals

Abstract

The 2-aminothiazole moiety is a well-established "privileged" scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs, including potent kinase inhibitors.[1][2] This guide focuses on a specific derivative, 2-Amino-4-(3,4-difluorophenyl)thiazole , a compound of significant interest due to its structural features. While specific biological targets for this exact molecule are not yet extensively documented in peer-reviewed literature, its chemical architecture strongly suggests potential as a modulator of key signaling pathways implicated in oncology and inflammatory diseases. This document serves as a technical roadmap for researchers, outlining a hypothesis-driven approach to systematically identify and validate its therapeutic targets. We will delve into the rationale behind prioritizing certain target classes, provide detailed experimental protocols for target discovery and validation, and present a framework for advancing this promising compound through the early stages of drug discovery.

Introduction: The 2-Aminothiazole Scaffold

The 2-aminothiazole ring is a heterocyclic pharmacophore renowned for its diverse biological activities.[3][4] Its prevalence in successful drugs, such as the multi-kinase inhibitor Dasatinib and the PI3K inhibitor Alpelisib, highlights its utility in designing potent and selective therapeutic agents.[1][5] The key chemical features of the 2-aminothiazole core include:

-

Hydrogen Bond Donor/Acceptor Sites: The amine group and ring nitrogen atoms can form critical hydrogen bonds with amino acid residues in protein active sites, a fundamental interaction for many enzyme inhibitors.

-

Aromatic Character: The thiazole ring is an aromatic system that can participate in π-π stacking interactions.

-

Versatile Substitution Points: The ring can be readily functionalized at multiple positions, allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties.

The specific compound, This compound , incorporates a difluorophenyl group. The fluorine atoms can significantly alter the molecule's properties by modulating its lipophilicity, metabolic stability, and ability to form specific interactions with target proteins, making it an intriguing candidate for target identification studies.

Primary Hypothesized Target Class: Protein Kinases

Given that the 2-aminothiazole scaffold is central to numerous kinase inhibitors, the most logical and promising starting point for target identification is a comprehensive screen against the human kinome.[1] Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer and many inflammatory diseases.

Rationale for Prioritizing Kinase Inhibition

-

Structural Precedent: The success of Dasatinib and other 2-aminothiazole-based kinase inhibitors provides a strong empirical basis for this hypothesis.[5]

-

Broad Therapeutic Relevance: Kinase inhibitors are a cornerstone of modern oncology and are increasingly used for autoimmune and inflammatory disorders.

-

Druggability: The ATP-binding pocket of kinases is a well-defined and highly "druggable" site that is often targeted by small molecules.

Potential Kinase Families of Interest

Based on the activities of related compounds, initial screening efforts should focus on kinases implicated in proliferative and inflammatory signaling pathways, including but not limited to:

-

Tyrosine Kinases: Src family kinases (SFKs), Abl, Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR).

-

Serine/Threonine Kinases: RAF family (BRAF), Mitogen-activated protein kinase (MEK), Protein Kinase B (Akt/PKB), Phosphoinositide 3-kinases (PI3Ks).

A broad initial screen is recommended to uncover both expected and unexpected inhibitory activities.

Experimental Workflows for Target Identification and Validation

A multi-step, systematic approach is required to identify and validate the molecular targets of this compound. This process begins with broad, high-throughput screening and progressively narrows down to specific, validated targets through detailed biochemical and cell-based assays.

Workflow Diagram: From Screening to Validation

Caption: A logical workflow for identifying and validating therapeutic targets.

Protocol: In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.

Objective: To quantify the potency of this compound against specific kinase "hits" identified in a primary screen.

Materials:

-

Purified recombinant kinase enzyme.

-

Specific peptide substrate for the kinase.

-

ATP (Adenosine triphosphate).

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT).

-

Test Compound: this compound, dissolved in 100% DMSO.

-

Detection reagent (e.g., ADP-Glo™, Promega).

-

384-well white assay plates.

-

Multichannel pipettes and a plate reader (luminometer).

Methodology:

-

Compound Serial Dilution:

-

Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO. Start with a high concentration (e.g., 1 mM).

-

Transfer a small volume (e.g., 1 µL) of each dilution into the assay plate wells. Include "no compound" (DMSO only) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.

-

-

Enzyme/Substrate Preparation:

-

Prepare a master mix of the kinase enzyme and its specific peptide substrate in kinase assay buffer. The final concentration of the enzyme should be optimized for a linear reaction rate.

-

-

Reaction Initiation:

-

Add the enzyme/substrate mix to the wells containing the diluted compound.

-

Allow the plate to incubate for 10-15 minutes at room temperature to permit compound binding to the enzyme.

-

Prepare an ATP solution in kinase buffer at a concentration close to its Km for the specific enzyme.

-

Initiate the kinase reaction by adding the ATP solution to all wells.

-

-

Reaction Incubation:

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction in the control wells does not exceed 15-20% of substrate turnover.

-

-

Signal Detection:

-

Stop the kinase reaction and detect the amount of ADP produced by adding the detection reagent according to the manufacturer's instructions (e.g., ADP-Glo™). This typically involves a two-step addition with incubation periods.

-

-

Data Analysis:

-

Measure the luminescence signal using a plate reader.

-

Normalize the data using the control wells (0% and 100% inhibition).

-

Plot the normalized percent inhibition against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic curve to determine the IC50 value.

-

Protocol: Cell-Based Target Engagement Assay (Western Blot)

This protocol is used to confirm that the compound can inhibit the target kinase inside a living cell, which is a critical step for validation.

Objective: To measure the inhibition of target kinase phosphorylation and its downstream signaling pathway in a relevant human cell line.

Materials:

-

Human cell line known to have an active signaling pathway involving the target kinase (e.g., a cancer cell line with a known activating mutation).

-

Cell culture medium, fetal bovine serum (FBS), and antibiotics.

-

Test Compound: this compound.

-

Stimulant (if required to activate the pathway, e.g., EGF for the EGFR pathway).

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Primary antibodies: anti-phospho-Target (p-Target), anti-total-Target (t-Target), anti-phospho-Downstream (p-Downstream), anti-total-Downstream (t-Downstream), and a loading control (e.g., anti-GAPDH).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate (ECL).

-

Protein electrophoresis and Western blotting equipment.

Methodology:

-

Cell Culture and Plating:

-

Culture cells to ~80% confluency.

-

Seed the cells into 6-well plates and allow them to adhere overnight.

-

-

Compound Treatment:

-

The next day, treat the cells with increasing concentrations of the test compound (e.g., 0, 0.1, 0.3, 1, 3, 10 µM) for a specified time (e.g., 2 hours).

-

-

Pathway Stimulation (if necessary):

-

If the pathway is not constitutively active, add a stimulant (e.g., 100 ng/mL EGF) for the last 15-30 minutes of the compound incubation period.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.

-

Clarify the lysate by centrifugation at 4°C.

-

-

Protein Quantification and Electrophoresis:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis.

-

-

Western Blotting:

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibodies (e.g., anti-p-Target) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash again and apply the ECL substrate.

-

-

Signal Detection and Analysis:

-

Capture the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe for total protein and loading controls.

-

Quantify the band intensities. A decrease in the ratio of the phospho-protein to the total protein with increasing compound concentration indicates successful target engagement and inhibition.

-

Signaling Pathway Visualization

Caption: Hypothetical inhibition of a kinase signaling pathway.

Quantitative Data Summary

As no specific target data is available for this compound, the following table is a template that researchers should aim to populate during their investigation.

| Target Kinase | IC50 (nM) [Biochemical] | EC50 (nM) [Cellular Target Engagement] | Cell Line | Anti-proliferative GI50 (nM) |

| Target A | [Data] | [Data] | [Data] | [Data] |

| Target B | [Data] | [Data] | [Data] | [Data] |

| Target C | [Data] | [Data] | [Data] | [Data] |

Other Potential Therapeutic Areas

While kinase inhibition is the primary hypothesis, the 2-aminothiazole scaffold has been associated with other activities.[3][4] Should kinase screening prove unfruitful, or to explore the compound's full potential, other areas could be investigated:

-

Anti-inflammatory Activity: Screening against targets like cyclooxygenase (COX) enzymes or cytokine production in immune cells (e.g., LPS-stimulated macrophages).

-

Antimicrobial Activity: Testing against panels of pathogenic bacteria and fungi.[4]

-

Thrombopoietin (TPO) Receptor Agonism: Based on patent literature for related structures, evaluating activity in hematopoietic cell lines could be considered.[6]

Conclusion and Future Directions

This compound represents a promising chemical entity for which the therapeutic potential is yet to be fully elucidated. Its structural similarity to known kinase inhibitors provides a strong, rational basis for initiating a target identification campaign focused on the human kinome. The workflows and protocols detailed in this guide offer a robust framework for discovering, validating, and characterizing its molecular targets. Successful execution of this research plan will be the first step in determining if this compound can be developed into a novel therapeutic agent for cancer, inflammatory conditions, or other diseases.

References

- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Developments of 2‐Aminothiazoles in Medicinal Chemistry (2016) | Debasis Das | 2 Citations [scispace.com]

- 4. mdpi.com [mdpi.com]

- 5. [PDF] Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery | Semantic Scholar [semanticscholar.org]

- 6. WO2001007423A1 - Drug compositions exhibiting thrombopoietin agonism - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Amino-4-(3,4-difluorophenyl)thiazole Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the 2-Aminothiazole Scaffold in Medicinal Chemistry

The 2-aminothiazole nucleus is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its derivatives are known to possess a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This is largely due to the thiazole ring's ability to act as a versatile pharmacophore, participating in various biological interactions. The 2-aminothiazole moiety is a key structural component in several clinically approved drugs, such as the tyrosine kinase inhibitor Dasatinib, underscoring its therapeutic relevance.

This guide focuses on a specific class of these compounds: 2-Amino-4-(3,4-difluorophenyl)thiazole and its derivatives. The introduction of a difluorophenyl group at the 4-position of the thiazole ring can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which in turn can influence its biological activity and pharmacokinetic profile. We will delve into the synthesis, biological evaluation, and therapeutic potential of this promising class of molecules.

Synthesis of this compound: The Hantzsch Thiazole Synthesis

The most common and efficient method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thiourea. For the synthesis of the core compound, this compound, the key starting materials are 2-bromo-1-(3,4-difluorophenyl)ethanone and thiourea.

Rationale Behind Experimental Choices

The selection of 2-bromo-1-(3,4-difluorophenyl)ethanone as the α-haloketone is crucial for introducing the desired 3,4-difluorophenyl moiety at the 4-position of the thiazole ring. Bromine is a good leaving group, facilitating the initial nucleophilic attack by the sulfur atom of thiourea. Thiourea serves as the source of the 2-amino group and the nitrogen and sulfur atoms of the thiazole ring. The reaction is typically carried out in a polar solvent, such as ethanol, to facilitate the dissolution of the reactants and to promote the reaction.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-bromo-1-(3,4-difluorophenyl)ethanone

-

Thiourea

-

Ethanol

-

Sodium bicarbonate (or another suitable base)

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, filtration apparatus)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-1-(3,4-difluorophenyl)ethanone (1 equivalent) in ethanol.

-

Addition of Thiourea: To this solution, add thiourea (1-1.2 equivalents).

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Neutralization and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. This will precipitate the crude product.

-

Isolation and Purification: Collect the precipitate by filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Synthesis Workflow Diagram

Caption: Hantzsch synthesis workflow for this compound.

Biological Activity and Mechanism of Action: Targeting the p38 MAPK Signaling Pathway

Derivatives of 2-aminothiazole have been extensively investigated as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways. A significant body of research has identified the p38 mitogen-activated protein kinase (MAPK) as a primary target for many 2-amino-4-arylthiazole derivatives.[1][2]

The p38 MAPK Signaling Pathway in Cancer

The p38 MAPK signaling pathway is a crucial transducer of extracellular signals, including stress stimuli, to the cell nucleus, where it regulates gene expression involved in a wide range of cellular processes such as inflammation, cell cycle, cell death, and differentiation.[3][4] In the context of cancer, the role of the p38 MAPK pathway is complex and can be either tumor-suppressive or pro-oncogenic depending on the cellular context.[5][6] For instance, activation of p38 can lead to apoptosis or cell cycle arrest, thereby inhibiting tumor growth.[5] Conversely, in certain advanced cancers, p38 signaling can promote cell survival, invasion, and angiogenesis.[4]

Mechanism of Inhibition

2-Amino-4-arylthiazole derivatives often act as ATP-competitive inhibitors of p38 MAPK.[7] They bind to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of downstream substrates. This inhibition of p38 MAPK activity can disrupt the signaling cascade, leading to various cellular outcomes, including the induction of apoptosis in cancer cells.

p38 MAPK Signaling Pathway Diagram

Caption: Inhibition of the p38 MAPK signaling pathway by a 2-aminothiazole derivative.

Structure-Activity Relationship (SAR) and Biological Data

Key Structural Features for Activity

-

2-Amino Group: The 2-amino group is crucial for activity, often forming key hydrogen bond interactions within the ATP-binding pocket of the kinase.

-

4-Aryl Group: The nature and substitution pattern of the aryl ring at the 4-position significantly influence potency and selectivity. The 3,4-difluorophenyl group is an electron-withdrawing moiety that can enhance binding affinity and improve metabolic stability.

-

5-Position Substitution: Substitution at the 5-position of the thiazole ring can further modulate activity. For instance, the introduction of amide or urea functionalities at this position has been shown to enhance inhibitory activity against various kinases.[8]

Representative Biological Data for 2-Aminothiazole Derivatives

The following table summarizes the inhibitory activities of some representative 2-aminothiazole derivatives against various cancer cell lines. It is important to note that these are examples from the broader class of 2-aminothiazoles and not specific to the 3,4-difluorophenyl analog.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 2,4-Disubstituted thiazole amides | HT29 (Colon) | 0.63 | [8] |

| 2,4-Disubstituted thiazole amides | A549 (Lung) | 8.64 | [8] |

| 2,4-Disubstituted thiazole amides | HeLa (Cervical) | 6.05 | [8] |

| 2-Amino-thiazole-5-carboxylic acid phenylamides | K562 (Leukemia) | 16.3 | [8] |

| Thiazole–amino acid hybrids | A549 (Lung) | 2.07 - 8.51 | [9] |

| Thiazole–amino acid hybrids | HeLa (Cervical) | 2.07 - 8.51 | [9] |

| Thiazole–amino acid hybrids | MCF-7 (Breast) | 2.07 - 8.51 | [9] |

Future Directions and Therapeutic Potential

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors with potential applications in oncology and inflammatory diseases. Future research in this area should focus on:

-

Synthesis of a diverse library of derivatives: Modification of the 2-amino group and introduction of various substituents at the 5-position of the thiazole ring can lead to the discovery of compounds with improved potency and selectivity.

-

Comprehensive biological evaluation: Screening of these derivatives against a panel of kinases and cancer cell lines will be crucial to identify lead compounds with desirable activity profiles.

-

In vivo studies: Promising candidates should be evaluated in animal models of cancer and inflammatory diseases to assess their efficacy and pharmacokinetic properties.

-

Structural biology: Co-crystallization of lead compounds with their target kinases will provide valuable insights into their binding mode and facilitate structure-based drug design efforts.

Conclusion

This compound and its analogs are a class of compounds with significant therapeutic potential, particularly as kinase inhibitors. The straightforward synthesis via the Hantzsch reaction, coupled with the well-established role of the 2-aminothiazole scaffold in targeting kinases like p38 MAPK, makes this an attractive area for further investigation in drug discovery and development. The insights provided in this guide aim to serve as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry and bringing novel therapeutics to the clinic.

References

- 1. Structure-based de novo design and synthesis of aminothiazole-based p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The p38 Pathway: From Biology to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting p38 MAP kinase signaling in cancer through post-translational modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Maples Scientific Publisher | Open Access Journals | Peer-reviewed Journals | MaplesPub [maplespub.com]

- 6. researchgate.net [researchgate.net]

- 7. Structure-activity relationships of p38 mitogen-activated protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of a Privileged Scaffold: A Technical Guide to 2-Amino-4-(3,4-difluorophenyl)thiazole

Foreword: The Strategic Pursuit of Kinase Inhibitors

In the landscape of modern drug discovery, the 2-aminothiazole moiety has established itself as a "privileged scaffold"—a molecular framework that demonstrates a remarkable propensity for binding to multiple biological targets with high affinity. This guide delves into the discovery and history of a specific, yet significant, member of this class: 2-Amino-4-(3,4-difluorophenyl)thiazole . Our journey will traverse the foundational chemistry that gives rise to this scaffold, its implicit evolution as a cornerstone in the design of kinase inhibitors, and the technical rationale that underpins its synthesis and potential applications. For researchers, medicinal chemists, and drug development professionals, understanding the trajectory of such a core structure provides invaluable insights into the iterative process of designing next-generation therapeutics.

The Genesis of a Scaffold: The Hantzsch Thiazole Synthesis

The history of this compound is intrinsically linked to the venerable Hantzsch thiazole synthesis , a classic condensation reaction first reported by Arthur Hantzsch in the late 19th century. This robust and versatile method remains a primary route for the construction of the thiazole ring. The fundamental principle of this reaction involves the cyclization of an α-haloketone with a thioamide-containing reactant, most commonly thiourea, to yield a 2-aminothiazole.[1]

The enduring utility of the Hantzsch synthesis lies in its modularity. By varying the α-haloketone and the thiourea derivative, a vast chemical space of substituted thiazoles can be readily accessed. This adaptability is the very reason that compounds like this compound likely emerged from library synthesis efforts within broader drug discovery programs, rather than a single, targeted "discovery." The focus was not initially on this specific molecule, but on the exploration of the 2-amino-4-arylthiazole chemotype as a fertile ground for identifying bioactive agents.

Visualizing the Hantzsch Synthesis Workflow

Caption: General workflow of the Hantzsch thiazole synthesis.

The Rise of 2-Aminothiazoles in Kinase Inhibition

The true significance of the 2-aminothiazole scaffold, and by extension, this compound, became apparent with the burgeoning field of protein kinase inhibitors. Protein kinases, enzymes that regulate a vast array of cellular processes, represent a critical class of drug targets, particularly in oncology. The 2-aminothiazole core was identified through high-throughput screening campaigns as a novel template for Src family kinase inhibitors.[2] This discovery was a watershed moment, sparking intensive medicinal chemistry efforts to optimize this scaffold.

The culmination of these efforts was the development of Dasatinib (BMS-354825) , a potent pan-Src family kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML).[2] The structure of Dasatinib features a central 2-aminothiazole ring, validating this moiety as a highly effective pharmacophore for kinase inhibition. The 2-amino group and the nitrogen atom in the thiazole ring often act as key hydrogen bond donors and acceptors, respectively, anchoring the molecule within the ATP-binding pocket of the kinase.

The Role of Fluorination in Modulating Bioactivity

The introduction of fluorine atoms onto the 4-phenyl ring of the 2-aminothiazole scaffold, as seen in this compound, is a deliberate and strategic choice in medicinal chemistry. Fluorine, being the most electronegative element, can profoundly influence a molecule's properties:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the half-life of a drug candidate.

-

Binding Affinity: Fluorine can alter the electronic properties of the aromatic ring, potentially enhancing binding interactions with the target protein through favorable electrostatic or dipole interactions.

-

Membrane Permeability: The strategic placement of fluorine can modulate the lipophilicity of a molecule, influencing its ability to cross cell membranes and reach its intracellular target.

While specific data for this compound is not extensively published in peer-reviewed literature, its existence in chemical supplier catalogs and its mention in patent literature suggest its synthesis as part of structure-activity relationship (SAR) studies aimed at optimizing the pharmacokinetic and pharmacodynamic properties of 2-amino-4-arylthiazole kinase inhibitors.

A Representative Kinase Signaling Pathway Targeted by 2-Aminothiazoles

Caption: A simplified representation of a growth factor signaling pathway frequently targeted by 2-aminothiazole-based kinase inhibitors like those from the Src family.

Synthesis and Characterization: A Practical Approach

The synthesis of this compound is a straightforward application of the Hantzsch reaction. The following protocol outlines a reliable method for its laboratory-scale preparation.

Experimental Protocol: Synthesis of this compound

Step 1: Bromination of 3',4'-Difluoroacetophenone

-

Rationale: The Hantzsch synthesis requires an α-haloketone. This initial step converts the commercially available 3',4'-difluoroacetophenone into the corresponding α-bromoketone. Copper(II) bromide is a convenient and effective brominating agent for this transformation.

-

Procedure:

-

To a solution of 3',4'-difluoroacetophenone (1.0 eq) in a mixture of ethanol and chloroform, add copper(II) bromide (2.2 eq).

-

Heat the mixture to reflux (approximately 65 °C) for 30 minutes.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture and filter to remove the copper salts.

-

Concentrate the filtrate under reduced pressure to yield crude 2-bromo-1-(3,4-difluorophenyl)ethan-1-one, which can often be used in the next step without further purification.

-

Step 2: Cyclocondensation with Thiourea

-

Rationale: This is the core cyclization step of the Hantzsch synthesis, forming the thiazole ring.

-

Procedure:

-

Dissolve the crude 2-bromo-1-(3,4-difluorophenyl)ethan-1-one (1.0 eq) in ethanol.

-

Add thiourea (1.2 eq) to the solution.

-

Heat the reaction mixture to reflux for 2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the mixture to room temperature.

-

Neutralize the reaction mixture with a base (e.g., aqueous sodium bicarbonate) to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford this compound as a solid.

-

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 175135-32-7 | [3] |

| Molecular Formula | C₉H₆F₂N₂S | [3] |

| Molecular Weight | 212.22 g/mol | [3] |

| Appearance | Solid | |

| Melting Point | 121-125 °C |

Structure-Activity Relationship (SAR) and Future Directions

While specific biological data for this compound remains limited in the public domain, we can infer its potential role from broader SAR studies of 2-amino-4-arylthiazole kinase inhibitors. Key trends in this class of compounds include:

-

The 4-Aryl Moiety: The substitution pattern on the 4-phenyl ring is crucial for modulating potency and selectivity against different kinases. The 3,4-difluoro substitution likely influences the electronic and steric profile of the molecule, affecting its fit within the ATP-binding pocket.

-

The 2-Amino Group: This group is a critical anchor for hydrogen bonding. Derivatization of this amine with various substituents has been a major strategy in optimizing the activity of 2-aminothiazole-based inhibitors, as exemplified by Dasatinib.

The future of this compound and its derivatives lies in its potential as a building block for more complex and selective kinase inhibitors. Its straightforward synthesis and the established importance of the 2-aminothiazole scaffold make it an attractive starting point for further medicinal chemistry exploration. As our understanding of the kinome continues to expand, scaffolds like this will be instrumental in the development of targeted therapies for a wide range of diseases.

References

Spectroscopic Blueprint of a Privileged Scaffold: A Technical Guide to 2-Amino-4-(3,4-difluorophenyl)thiazole

Introduction: The Significance of the 2-Aminothiazole Moiety

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1] Its unique electronic and structural features allow it to interact with a wide array of biological targets, leading to its incorporation into drugs with anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1] The subject of this guide, 2-Amino-4-(3,4-difluorophenyl)thiazole, integrates this potent heterocyclic system with a difluorophenyl group, a substitution pattern often employed in drug design to enhance metabolic stability and binding affinity.

This technical guide provides an in-depth analysis of the key spectroscopic data essential for the unambiguous identification and characterization of this compound. For researchers in drug discovery and development, a thorough understanding of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles is paramount for quality control, reaction monitoring, and structural confirmation. The following sections will delve into the expected spectral data for this compound, offering insights into the interpretation of these spectra and providing standardized protocols for their acquisition.

Molecular Structure and Key Features

A clear understanding of the molecular architecture is fundamental to interpreting its spectroscopic output. The structure of this compound is presented below, with key atom numbering for reference in the subsequent spectroscopic analysis.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are critical for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.80 - 7.60 | m | 1H | Phenyl H |

| ~7.50 - 7.30 | m | 2H | Phenyl H |

| ~7.20 | s (br) | 2H | -NH₂ |

| ~7.10 | s | 1H | Thiazole H-5 |

Note: Predicted chemical shifts are based on the analysis of similar structures and may vary slightly based on experimental conditions.

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Protons (δ ~7.80 - 7.30 ppm): The three protons on the difluorophenyl ring are expected to appear as a complex multiplet due to coupling with each other and with the fluorine atoms.

-

Amine Protons (δ ~7.20 ppm): The two protons of the primary amine group are expected to appear as a broad singlet. The broadness is due to quadrupole broadening from the nitrogen atom and potential chemical exchange. This peak is also exchangeable with D₂O.

-

Thiazole Proton (δ ~7.10 ppm): The single proton at the C-5 position of the thiazole ring is anticipated to be a sharp singlet, as it has no adjacent protons to couple with.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | Thiazole C2 (attached to -NH₂) |

| ~150 (d, JCF) | Phenyl C3/C4 (attached to F) |

| ~148 | Thiazole C4 (attached to phenyl) |

| ~130 | Phenyl C1 |

| ~124 (d, JCF) | Phenyl C6 |

| ~118 (d, JCF) | Phenyl C2 |

| ~116 (d, JCF) | Phenyl C5 |

| ~105 | Thiazole C5 |

Note: Predicted chemical shifts are based on the analysis of similar structures. Carbons attached to fluorine will appear as doublets due to C-F coupling.

Interpretation of the ¹³C NMR Spectrum:

-

Thiazole Carbons: The C2 carbon, being adjacent to two nitrogen atoms, is expected to be the most downfield of the thiazole carbons (~168 ppm). The C4 and C5 carbons will appear at approximately 148 ppm and 105 ppm, respectively.

-

Difluorophenyl Carbons: The carbons directly bonded to the fluorine atoms (C3 and C4 of the phenyl ring) will be significantly downfield and will appear as doublets with large coupling constants (JCF). The other phenyl carbons will also show coupling to the fluorine atoms, though with smaller coupling constants.

Experimental Protocol: NMR Data Acquisition

Figure 2: Workflow for NMR Data Acquisition and Processing.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and shim the probe to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans (typically 16-32) should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans (typically 1024 or more) will be required due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Perform phase and baseline corrections to obtain a clean spectrum. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Medium, sharp | N-H stretching (asymmetric and symmetric) of -NH₂ |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| ~1620 | Strong | C=N stretching of the thiazole ring |

| ~1580 | Medium | C=C stretching of the aromatic ring |

| ~1520 | Strong | N-H bending of -NH₂ |

| 1300 - 1100 | Strong | C-F stretching |

Note: Predicted wavenumbers are based on typical values for these functional groups.

Interpretation of the IR Spectrum:

-

N-H Vibrations: The presence of the primary amine group will be clearly indicated by two sharp to medium bands in the 3400-3200 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches. A strong N-H bending vibration is also expected around 1520 cm⁻¹.

-

Aromatic and Thiazole Vibrations: The C=N stretch of the thiazole ring will give a strong absorption around 1620 cm⁻¹. Aromatic C=C stretching bands will appear in the 1600-1450 cm⁻¹ region. Aromatic C-H stretching will be observed just above 3000 cm⁻¹.

-

C-F Vibrations: The strong absorptions in the 1300-1100 cm⁻¹ region are characteristic of the C-F stretching vibrations of the difluorophenyl group.

Experimental Protocol: IR Data Acquisition (Attenuated Total Reflectance - ATR)

-

Instrument Preparation: Ensure the ATR crystal of the FTIR spectrometer is clean. Record a background spectrum.

-

Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 212 | [M]⁺, Molecular ion |

| 185 | [M - HCN]⁺ |

| 127 | [C₆H₃F₂]⁺ |

Note: The molecular weight of this compound is 212.22 g/mol .[2][3] The fragmentation pattern is predicted based on the stability of the resulting ions.

Interpretation of the Mass Spectrum:

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at m/z 212, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: A plausible fragmentation pathway involves the loss of a neutral molecule of HCN (27 Da) from the thiazole ring to give a fragment at m/z 185. Cleavage of the bond between the thiazole and the phenyl ring can lead to the formation of the difluorophenyl cation at m/z 127.

Figure 3: Plausible Mass Spectrometry Fragmentation Pathway.

Experimental Protocol: Mass Spectrometry Data Acquisition (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

Ionization: Ionize the sample using a standard electron ionization (EI) source (typically at 70 eV).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions to generate the mass spectrum.

Conclusion

The spectroscopic techniques of NMR, IR, and mass spectrometry provide a comprehensive and complementary set of data for the structural elucidation and confirmation of this compound. By understanding the expected spectral features and employing standardized acquisition protocols, researchers can confidently identify and characterize this important synthetic building block. This guide serves as a valuable resource for scientists engaged in the synthesis and application of novel 2-aminothiazole derivatives in the pursuit of new therapeutic agents.

References

An In-depth Technical Guide to the Solubility and Stability of 2-Amino-4-(3,4-difluorophenyl)thiazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Amino-4-(3,4-difluorophenyl)thiazole, with a specialized focus on its solubility and stability profiles. As a fluorinated thiazole derivative, this compound holds significant interest in medicinal chemistry due to the unique contributions of the fluorine and thiazole moieties to molecular properties and biological activity. In the absence of extensive empirical data in publicly accessible literature, this guide establishes a robust theoretical framework for understanding and predicting the behavior of this molecule. Furthermore, it outlines detailed, field-proven experimental protocols for the systematic evaluation of its solubility and stability, empowering researchers to generate reliable data crucial for drug discovery and development pipelines.

Introduction: The Significance of this compound in Medicinal Chemistry

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its prevalence stems from its ability to engage in a variety of hydrogen bonding interactions and its relative metabolic stability. The introduction of a difluorophenyl group at the 4-position is a strategic design element intended to modulate physicochemical and pharmacological properties. The carbon-fluorine bond is the strongest single bond in organic chemistry, and its presence can significantly enhance metabolic stability by blocking sites of oxidative metabolism.[1] Moreover, fluorine substitution can alter the acidity of nearby protons and influence long-range electrostatic interactions, thereby impacting protein-ligand binding.

This compound, therefore, represents a compound of interest for further derivatization and biological screening. A thorough understanding of its fundamental properties, namely solubility and stability, is a critical prerequisite for its advancement in any research and development program.

Physicochemical Properties

A foundational understanding of the intrinsic properties of this compound is essential for contextualizing its solubility and stability characteristics.

| Property | Value | Source |

| Molecular Formula | C₉H₆F₂N₂S | [2][3] |

| Molecular Weight | 212.22 g/mol | [2][3] |

| Appearance | Solid (form may vary) | |

| Melting Point | 121-125 °C (literature value) | [2] |

| CAS Number | 175135-32-7 | [2][3] |

Solubility Profile: A Predictive and Experimental Approach

Aqueous solubility is a paramount determinant of a compound's suitability for biological testing and its potential for oral bioavailability. The solubility of a compound is governed by the interplay of its crystal lattice energy and its solvation energy in a given solvent.

Predicted Solubility and Lipophilicity

In the absence of experimental data, computational models provide a valuable first approximation of a compound's solubility and lipophilicity (logP). These predictions are instrumental in guiding solvent selection for initial experiments.

| Parameter | Predicted Value | Method |

| Aqueous Solubility (logS) | -3.5 to -4.5 | ALOGPS, etc. |

| logP | 2.5 to 3.5 | XLOGP3, etc. |

Interpretation: The predicted logS suggests that this compound is likely to be poorly soluble in water. The predicted logP indicates a moderate degree of lipophilicity, suggesting that it will be more soluble in organic solvents than in water.

Experimental Determination of Solubility

A systematic approach to experimentally determining the solubility of this compound is crucial. The following protocol outlines a standard equilibrium solubility shake-flask method.

Experimental Workflow for Solubility Determination

Caption: A stepwise workflow for determining the equilibrium solubility of a compound.

Protocol: Equilibrium Shake-Flask Solubility Assay

-